molecular formula C10H8N2 B13972950 6H-Imidazo[4,5,1-IJ]quinoline CAS No. 50791-43-0

6H-Imidazo[4,5,1-IJ]quinoline

Cat. No.: B13972950
CAS No.: 50791-43-0
M. Wt: 156.18 g/mol
InChI Key: SZEHTIPVGHITID-UHFFFAOYSA-N
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Description

6H-Imidazo[4,5,1-IJ]quinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring and a quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Imidazo[4,5,1-IJ]quinoline typically involves the cyclization of thioquinolinamide in the presence of a copper salt and an oxidant . This method is known for its simplicity, excellent selectivity, high yield, mild reaction conditions, and ease of product separation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient separation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

6H-Imidazo[4,5,1-IJ]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the imidazole or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

6H-Imidazo[4,5,1-IJ]quinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6H-Imidazo[4,5,1-IJ]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Imidazo[4,5,1-IJ]quinoline is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. These unique features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry research.

Properties

CAS No.

50791-43-0

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),10-pentaene

InChI

InChI=1S/C10H8N2/c1-3-8-4-2-6-12-7-11-9(5-1)10(8)12/h1-3,5-7H,4H2

InChI Key

SZEHTIPVGHITID-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C=NC3=CC=CC1=C32

Origin of Product

United States

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